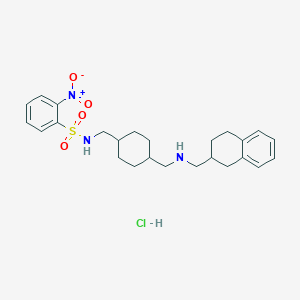

Ntncb hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

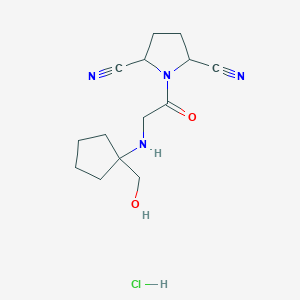

NTNCB hydrochloride, also known as Compound 11, is a potent and selective neuropeptide Y Y5 (NPY Y5) receptor antagonist . It has a Ki of 8 nM against human Y5 .

Synthesis Analysis

NTNCB hydrochloride is a synthetic compound that was synthesized in the 1980s . It has been extensively investigated to elucidate its mechanism of action .Molecular Structure Analysis

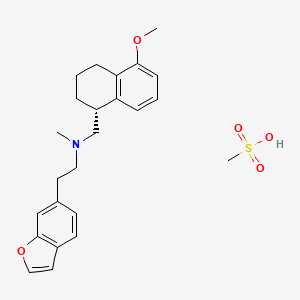

The molecular formula of NTNCB hydrochloride is C25H33N3O4S•HCl . It has a molecular weight of 508.07 .Physical And Chemical Properties Analysis

NTNCB hydrochloride has a molecular weight of 508.07 and a molecular formula of C25H33N3O4S•HCl . It is an off-white to light yellow solid .Scientific Research Applications

Naltrexone hydrochloride (NTX) has been used in ophthalmology for treating ocular surface diseases, such as impaired corneal wound healing and severe dry eye. Researchers developed NTX in situ ocular films to enhance chemical stability and improve ocular tolerability. These films showed minimal conjunctival irritation and excellent chemical stability, making them promising for ocular formulations (Abdelkader, Pierscionek, & Alany, 2014).

Non-thermal plasma (NTP) technology has been applied in various medical and biological contexts. It's been shown to control immune reactions in atopic dermatitis and reduce immune responses in severe skin inflammatory diseases, which suggests its potential for treatment of conditions like AD (Choi et al., 2016).

Another study evaluated NTX non-ionic surfactant vesicles (niosomes and discomes) for treating corneal disorders linked to diabetes mellitus. These formulations protected NTX from photo-induced oxidation and demonstrated potential as an ocular delivery modality for NTX (Abdelkader, Wu, Al-Kassas, & Alany, 2012).

NTP has been studied for its effects on cancer treatment. It induces apoptosis in head and neck cancer cells through mechanisms involving reactive oxygen species and the activation of specific cellular pathways. This suggests NTP's therapeutic potential in cancer treatment (Kang et al., 2014).

NTP technology has also been used for environmental applications, like the removal of volatile organic compounds (VOCs) in air streams. This study demonstrated high removal efficiency of various VOCs, indicating NTP's potential in pollution control (Mustafa et al., 2018).

Nanoparticle tracking analysis (NTA) has been used to characterize the fate of engineered nanoparticles in sediment-water systems. This research provided insights into the interaction of different nanoparticles with sediments, useful for risk assessment and environmental impact studies (Luo et al., 2017).

Benidipine hydrochloride, a calcium channel blocker, has been studied for its effects on nitroglycerin tolerance in rats. This research explored the mechanisms through which benidipine hydrochloride influences vascular response and nitroglycerin inactivation (Cheng Liang-xin, 2008).

Mechanism of Action

The mechanism of action of NTNCB hydrochloride is intricate and still not fully comprehended. It has demonstrated interactions with various molecular targets, including calcium channels, GABA receptors, and neurotransmitter transporters . Additionally, it has been found to modulate the activity of enzymes and signaling pathways .

Future Directions

properties

IUPAC Name |

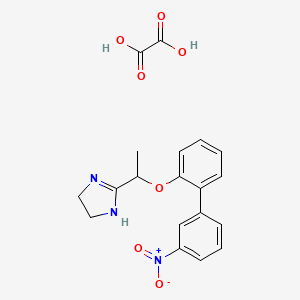

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCQHNDMUNWNQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587873 |

Source

|

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ntncb hydrochloride | |

CAS RN |

486453-65-0 |

Source

|

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)